molecular formula C₆HBrF₄O B1145509 3-Bromo-2,4,5,6-tetrafluorophenol CAS No. 85019-61-0

3-Bromo-2,4,5,6-tetrafluorophenol

Cat. No.: B1145509
CAS No.: 85019-61-0
M. Wt: 244.97
InChI Key:
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Description

3-Bromo-2,4,5,6-tetrafluorophenol is a chemical compound with the molecular formula C6HBrF4O and a molecular weight of 244.97 g/mol It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorophenol typically involves the bromination of 2,4,5,6-tetrafluorophenol. One common method includes the reaction of 2,4,5,6-tetrafluorophenol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,5,6-tetrafluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, and other nucleophiles under basic conditions.

    Oxidation: Cytochrome P450 enzymes or chemical oxidants like potassium permanganate.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.

Major Products:

Scientific Research Applications

3-Bromo-2,4,5,6-tetrafluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorophenol involves its interaction with various molecular targets. The presence of multiple fluorine atoms increases its electron-withdrawing capacity, making it a strong electrophile. This property allows it to participate in nucleophilic substitution reactions, where it can displace other groups on the aromatic ring. The bromine atom also plays a role in facilitating these reactions by stabilizing the transition state .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2,4,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODQJBBHTVFDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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